2-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione
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Overview
Description
The compound “2-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione” is related to Olanzapine . Olanzapine is used in the treatment of schizophrenia and related psychoses .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the azomethines were obtained by refluxing the acetamide for 10 hours with an equimolar amount of the corresponding aldehyde in 1-BuOH .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, in the case of a related compound, the diazepine ring exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For instance, a related compound has a melting point of 169–170 °C .Properties
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-22-11-13-23(14-12-22)18(25)9-4-10-24-20(26)16-7-2-5-15-6-3-8-17(19(15)16)21(24)27/h2-3,5-8H,4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRCPTHYBRXRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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